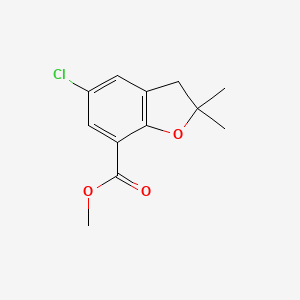

![molecular formula C15H11BrN2O3S B2992687 N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide CAS No. 1396868-29-3](/img/structure/B2992687.png)

N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

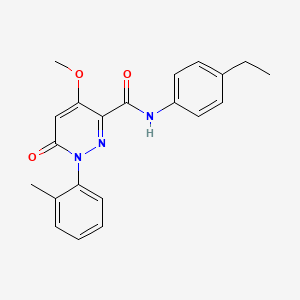

“N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide” is a complex organic compound. It contains a benzodioxole moiety, which is a structural motif found in a variety of naturally occurring and synthetic molecules . This compound is related to other compounds that have shown a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination . Another related compound, (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine, has been synthesized and is commercially available .Molecular Structure Analysis

The molecular structure of “N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide” is complex. It contains a benzodioxole moiety, which is a structural motif found in a variety of naturally occurring and synthetic molecules . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Scientific Research Applications

Detection of Carcinogenic Heavy Metals

This compound has been utilized in the detection of carcinogenic heavy metals, specifically lead (Pb 2+). A sensitive and selective sensor for Pb 2+ was developed by depositing a thin layer of the compound on a glassy carbon electrode with a conducting polymer matrix Nafion . This application is significant for environmental monitoring and public health.

Synthesis of Novel Ligands

The compound serves as a precursor for the synthesis of novel ligands like (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH). These ligands are prepared via a simple condensation method and have potential applications in coordination chemistry and catalysis .

Radiopharmaceutical Research

In the field of radiopharmaceuticals, derivatives of benzo[d][1,3]dioxole, like the one mentioned, have been synthesized for potential use in labeling compounds with selenium. This is crucial for the development of new diagnostic agents in nuclear medicine .

Organic Synthesis

The related compound, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, is used in organic synthesis as a building block for various chemical reactions. It’s a key intermediate in the synthesis of more complex molecules .

Computational Chemistry

In computational chemistry, the compound’s structure can be used in simulations to understand its properties and interactions. Programs like Amber and GROMACS utilize such compounds for molecular dynamics simulations .

Future Directions

The future directions for research on “N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. For example, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline .

Mechanism of Action

Target of Action

The primary targets of N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound can be synthesized from 6-bromo-1,3-benzodioxole-5-carboxaldehyde .

Biochemical Pathways

The biochemical pathways affected by N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide are currently unknown. As research progresses, it is expected that the affected pathways and their downstream effects will be identified .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide’s action are currently unknown. As research progresses, these effects will be identified and characterized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide interacts with its targets . .

properties

IUPAC Name |

N-[(6-bromo-1,3-benzodioxol-5-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S/c16-10-6-12-13(21-8-20-12)7-11(10)17-15(22)18-14(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKKEUDPRJIFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)NC(=S)NC(=O)C3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)

![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)

![1-(3-chloro-2-methylphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2992615.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)

![N-(tert-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992619.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)